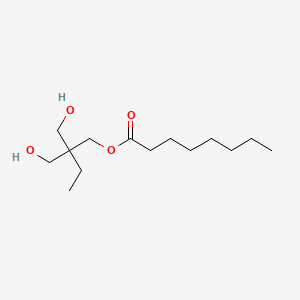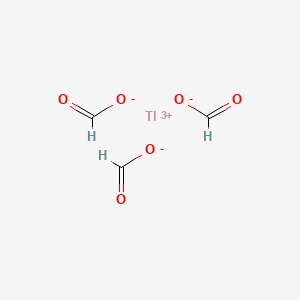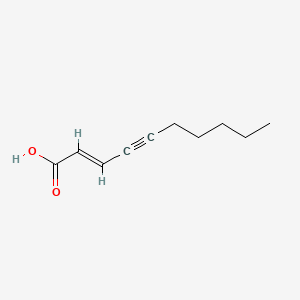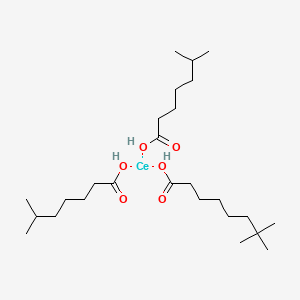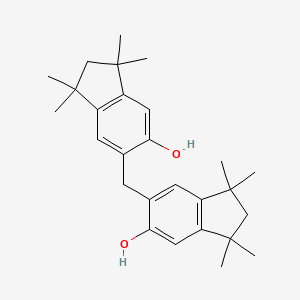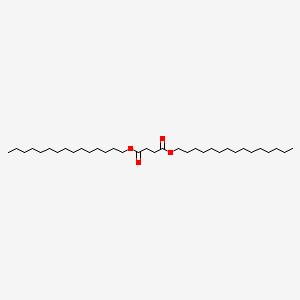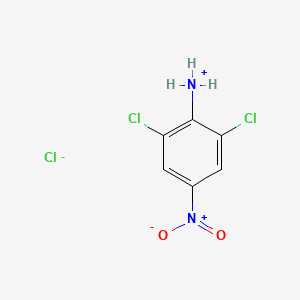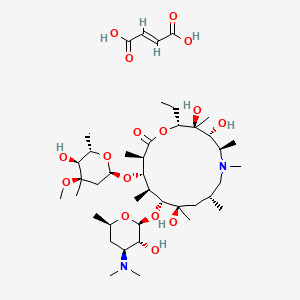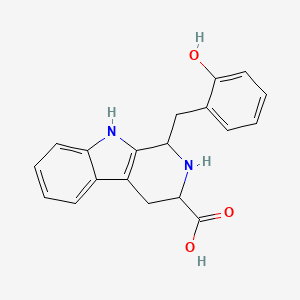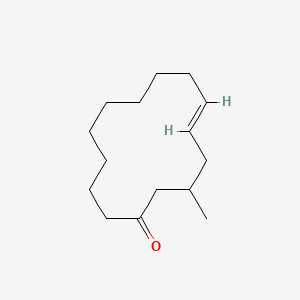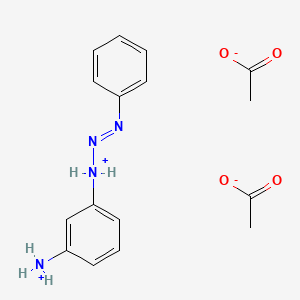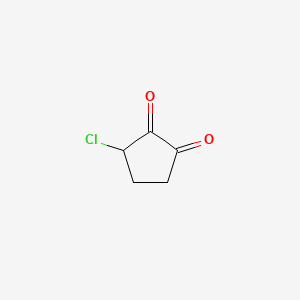
Helospectin I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Helospectin I is a neuropeptide belonging to the vasoactive intestinal peptide family. This compound has vasodilatory and antihypertensive activities, making it a compound of interest in various scientific fields .
Méthodes De Préparation
Helospectin I is typically isolated from the venom of the Gila monster. The isolation process involves extracting the venom and purifying the peptide using techniques such as high-performance liquid chromatography (HPLC) . Synthetic routes for this compound involve solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin . The reaction conditions for SPPS include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Analyse Des Réactions Chimiques
Helospectin I undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine residues to methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to study structure-activity relationships.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and amino acid derivatives for substitution reactions . The major products formed from these reactions depend on the specific modifications made to the peptide structure.
Applications De Recherche Scientifique
Helospectin I has a wide range of scientific research applications:
Chemistry: It is used to study peptide synthesis and modification techniques.
Biology: This compound is used to investigate its effects on blood vessels and blood pressure regulation.
Mécanisme D'action
Helospectin I exerts its effects by binding to specific receptors on the surface of target cells. These receptors are part of the vasoactive intestinal peptide receptor family . Upon binding, this compound activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels within the cell . This increase in cAMP results in the relaxation of smooth muscle cells, leading to vasodilation and a decrease in blood pressure .
Comparaison Avec Des Composés Similaires
Helospectin I is structurally and functionally similar to other peptides in the vasoactive intestinal peptide family, such as:
Helospectin II: Similar to this compound but lacks a serine residue at the C-terminus.
Helodermin: Another peptide isolated from Gila monster venom with similar vasodilatory properties.
Vasoactive Intestinal Peptide (VIP): A well-known peptide with potent vasodilatory effects.
Peptide Histidine Isoleucine (PHI): Shares structural similarities with this compound and has similar biological activities.
This compound is unique due to its specific amino acid sequence and its potent effects on blood pressure regulation .
Propriétés
Numéro CAS |
93438-37-0 |
|---|---|
Formule moléculaire |
C183H293N47O59 |
Poids moléculaire |
4096 g/mol |
Nom IUPAC |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C183H293N47O59/c1-22-94(14)142(175(281)215-116(66-88(2)3)151(257)193-78-138(245)199-126(79-231)167(273)220-131(84-236)172(278)227-145(101(21)241)178(284)222-132(85-237)180(286)228-63-33-42-134(228)173(279)206-115(41-32-62-192-183(189)190)179(285)230-65-35-44-136(230)181(287)229-64-34-43-135(229)174(280)221-129(82-234)170(276)223-133(86-238)182(288)289)224-171(277)130(83-235)218-157(263)114(55-58-140(248)249)205-162(268)120(70-92(10)11)211-164(270)122(73-103-45-49-106(242)50-46-103)212-154(260)110(39-27-30-60-185)202-155(261)112(53-56-137(188)244)204-161(267)119(69-91(8)9)207-148(254)96(16)196-158(264)117(67-89(4)5)208-152(258)109(38-26-29-59-184)200-146(252)95(15)195-159(265)118(68-90(6)7)210-163(269)121(71-93(12)13)209-153(259)111(40-28-31-61-186)203-168(274)128(81-233)219-165(271)123(74-104-47-51-107(243)52-48-104)213-156(262)113(54-57-139(246)247)201-147(253)97(17)198-176(282)143(99(19)239)226-166(272)124(72-102-36-24-23-25-37-102)216-177(283)144(100(20)240)225-149(255)98(18)197-160(266)125(76-141(250)251)214-169(275)127(80-232)217-150(256)108(187)75-105-77-191-87-194-105/h23-25,36-37,45-52,77,87-101,108-136,142-145,231-243H,22,26-35,38-44,53-76,78-86,184-187H2,1-21H3,(H2,188,244)(H,191,194)(H,193,257)(H,195,265)(H,196,264)(H,197,266)(H,198,282)(H,199,245)(H,200,252)(H,201,253)(H,202,261)(H,203,274)(H,204,267)(H,205,268)(H,206,279)(H,207,254)(H,208,258)(H,209,259)(H,210,269)(H,211,270)(H,212,260)(H,213,262)(H,214,275)(H,215,281)(H,216,283)(H,217,256)(H,218,263)(H,219,271)(H,220,273)(H,221,280)(H,222,284)(H,223,276)(H,224,277)(H,225,255)(H,226,272)(H,227,278)(H,246,247)(H,248,249)(H,250,251)(H,288,289)(H4,189,190,192)/t94-,95-,96-,97-,98-,99+,100+,101+,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,142-,143-,144-,145-/m0/s1 |
Clé InChI |
HTMVMVKJOPFRMK-OYZAELBCSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


